N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC10293906
Molecular Formula: C17H13N5O2
Molecular Weight: 319.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N5O2 |
|---|---|
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H13N5O2/c23-15(21-17-19-13-7-3-4-8-14(13)20-17)9-22-10-18-12-6-2-1-5-11(12)16(22)24/h1-8,10H,9H2,(H2,19,20,21,23) |
| Standard InChI Key | XNOIAHOWGNFVNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a benzimidazole ring (C₇H₆N₂) linked via an acetamide bridge to a 4-oxoquinazoline moiety (C₈H₅N₂O). This fusion creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₅O₂ |
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The benzimidazole component contributes to DNA intercalation and enzyme inhibition, while the quinazolinone moiety is associated with kinase and reductase inhibition.
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea yields 4-oxoquinazoline.
-
Acetamide Bridging: The quinazolinone is reacted with chloroacetyl chloride, followed by coupling with 2-aminobenzimidazole under alkaline conditions.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Quinazolinone synthesis | Anthranilic acid, urea | 180°C | 72 |
| Acetamide coupling | Chloroacetyl chloride, DIPEA | 25°C | 58 |
Purification Techniques
Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol, achieving >95% purity.
Pharmacological Properties
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL for S. aureus) and fungi (MIC: 16 µg/mL for C. albicans). The mechanism involves disruption of microbial DNA gyrase and cell wall synthesis pathways.
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 0.8 µM, comparable to trimethoprim (IC₅₀: 0.5 µM). Molecular docking reveals hydrogen bonding with DHFR’s Asp27 and hydrophobic interactions with Phe31.
Table 3: Comparative Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| Dihydrofolate reductase | 0.8 | Trimethoprim | 0.5 |
| Tyrosine kinase | 2.1 | Imatinib | 0.9 |
Comparative Analysis with Structural Analogs
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
This analog (C₂₁H₂₁N₅O₄, MW: 407.4 g/mol) incorporates methoxy groups at positions 6 and 7 of the quinazolinone, enhancing lipid solubility and blood-brain barrier penetration. While it shows superior anticancer activity (IC₅₀: 4 µM vs. 12 µM in MCF-7 cells), its synthetic complexity reduces scalability.
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.
-
Structural Optimization: Introduce fluorinated groups to improve target affinity and pharmacokinetics.
-
Therapeutic Expansion: Explore applications in neurodegenerative diseases via cholinesterase inhibition assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume